molecular formula C11H17N5O3 B4336433 1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4336433
M. Wt: 267.28 g/mol
InChI Key: BZKSVZWISMGIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound with a complex structure that includes a pyrazole ring, a piperidine ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to ensure consistent product quality.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amide linkage.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group and the pyrazole ring play crucial roles in its activity:

    Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-piperidone: A precursor in the synthesis of the compound, used in various chemical reactions.

    1-methyl-N-(1-piperazinylmethyl)-4-piperidinamine: Another compound with a similar piperidine structure.

    1-isopropyl-N-(1-methyl-4-piperidinyl)-4-piperidinamine: A structurally related compound with different substituents.

Uniqueness

1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a pyrazole ring, a piperidine ring, and a nitro group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-N-(1-methylpiperidin-4-yl)-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3/c1-14-5-3-8(4-6-14)13-11(17)10-9(16(18)19)7-12-15(10)2/h7-8H,3-6H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKSVZWISMGIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=C(C=NN2C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-METHYL-N-(1-METHYL-4-PIPERIDYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.